(-)-Huperzine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Huperzine B: is a naturally occurring sesquiterpene alkaloid found in the firmoss Huperzia serrata. It has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound is known for its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Huperzine B involves several steps, starting from readily available starting materials. One common synthetic route includes the use of a Diels-Alder reaction followed by a series of functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as Huperzia serrata, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: (-)-Huperzine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry: In chemistry, (-)-Huperzine B is used as a model compound to study stereoselective synthesis and reaction mechanisms.
Biology: Biologically, the compound is studied for its neuroprotective properties and its ability to enhance cognitive function.
Medicine: In medicine, this compound is being investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders due to its acetylcholinesterase inhibitory activity.
Industry: Industrially, this compound is used in the development of pharmaceuticals and nutraceuticals aimed at improving cognitive health.
Mechanism of Action
The primary mechanism of action of (-)-Huperzine B involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent.
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory activity.
Rivastigmine: A carbamate derivative that inhibits both acetylcholinesterase and butyrylcholinesterase.
Uniqueness: (-)-Huperzine B is unique due to its natural origin and its potent, reversible inhibition of acetylcholinesterase. Unlike some synthetic inhibitors, this compound has a favorable safety profile and is less likely to cause severe side effects.
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(1R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one |
InChI |
InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11?,12-,16-/m1/s1 |
InChI Key |
YYWGABLTRMRUIT-ZLXOECBPSA-N |
Isomeric SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.